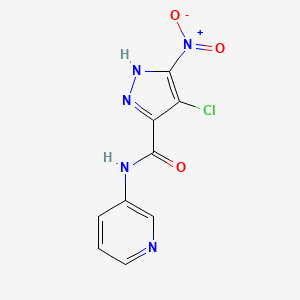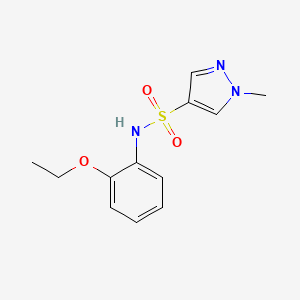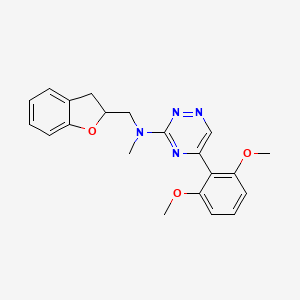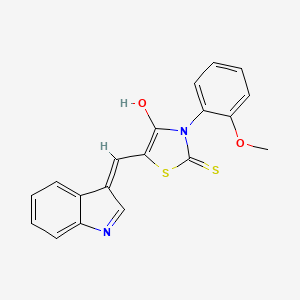![molecular formula C15H21NO4 B6105490 methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as MADDC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological processes.
Mécanisme D'action
The mechanism of action of methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is not fully understood. However, studies suggest that this compound exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. This compound has been shown to activate caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, which can lead to DNA damage and cell death. Additionally, this compound has been found to inhibit the activity of various enzymes involved in the synthesis of DNA, RNA, and proteins. Furthermore, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, this compound has been found to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Additionally, studies can explore the use of this compound in combination with other chemotherapeutic agents to enhance its cytotoxic effects. Furthermore, studies can investigate the potential use of this compound as an antimicrobial agent and as an inhibitor of other enzymes involved in various biological processes.
Méthodes De Synthèse
The synthesis of methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate involves the reaction of 2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid with allylamine followed by the addition of methyl chloroformate. The resulting compound is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
Methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been studied for its potential applications in various biological processes, including cancer therapy, antimicrobial activity, and enzyme inhibition. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Propriétés
IUPAC Name |
methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-6-7-16-9(2)11-10(17)8-15(3,4)12(13(11)18)14(19)20-5/h6,12,18H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGOLLVDAYSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC=C)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105409.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6105412.png)
![4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6105425.png)



![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)
![N-(4-acetylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6105457.png)
![2-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6105469.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B6105483.png)
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B6105492.png)

